molecular formula C11H13N7O B8055871 N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide

N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide

Cat. No.: B8055871
M. Wt: 259.27 g/mol
InChI Key: IHAMPPARILYWJA-UHFFFAOYSA-N
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Description

Compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” is a chemical entity with specific properties and applications. It is often used in various industrial and scientific research settings due to its unique characteristics.

Preparation Methods

The preparation of compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include specific acids, bases, and solvents.

    Industrial Production: Large-scale production of compound “this compound” involves the use of industrial reactors and purification systems to achieve high purity and yield.

Chemical Reactions Analysis

Compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents are commonly used in these reactions. The conditions vary depending on the type of reaction and desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Industry: The compound is used in various industrial processes due to its unique properties.

Mechanism of Action

The mechanism of action of compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” involves specific molecular targets and pathways. It exerts its effects by interacting with specific enzymes or receptors in biological systems. The exact mechanism may vary depending on the application and context.

Comparison with Similar Compounds

Compound “N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Shares similar structural features but differs in specific functional groups.

    Compound B: Has similar applications but different chemical properties.

    Compound C: Used in similar industrial processes but has different reactivity.

Each of these compounds has its own unique properties and applications, making compound “this compound” distinct in its own right.

Properties

IUPAC Name

N-[4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5,15H,1H3,(H,14,19)(H4,12,13,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMPPARILYWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN=C2C(=NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NN=C2C(=NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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